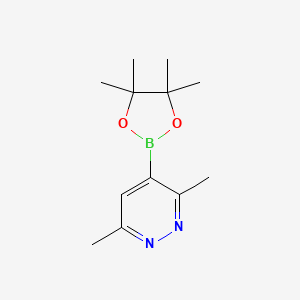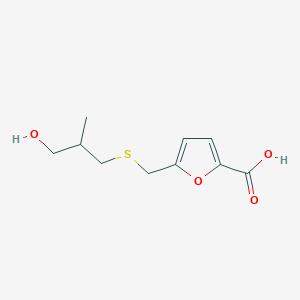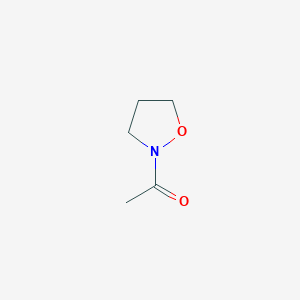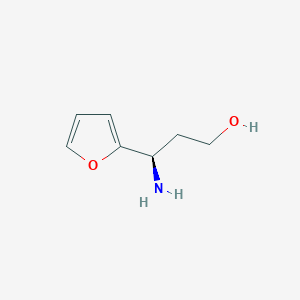
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene is a chemical compound with the molecular formula C12H6BrCl2FO
Vorbereitungsmethoden
The preparation of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves several synthetic routes. One common method includes the following steps :
Diazotization Reaction: Ammonium salt and sodium nitrite aqueous solution are simultaneously fed into a tubular reactor to obtain a diazonium salt intermediate. The ammonium salt is prepared by dissolving 3,5-dichloro-4-fluoroaniline in sulfuric acid.
Bromination: Cuprous bromide is dissolved in hydrobromic acid and heated to 100-130°C. The diazonium salt intermediate is then added dropwise, and the reaction is completed to yield this compound.
Analyse Chemischer Reaktionen
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene undergoes various types of chemical reactions, including substitution and coupling reactions . Common reagents and conditions used in these reactions include:
Substitution Reactions: These reactions often involve nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an insect growth regulator.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways . In biological systems, it acts as an insect growth regulator by mimicking the action of natural hormones, disrupting the normal development and growth of insects.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene can be compared with other similar compounds, such as:
- 2-Bromo-1,3-dichloro-5-(4-fluorophenyl)benzene
- 2-Bromo-1,3-dichloro-5-(4-chlorophenoxy)benzene
- 2-Bromo-1,3-dichloro-5-(4-methylphenoxy)benzene
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .
Eigenschaften
Molekularformel |
C12H6BrCl2FO |
|---|---|
Molekulargewicht |
335.98 g/mol |
IUPAC-Name |
2-bromo-1,3-dichloro-5-(4-fluorophenoxy)benzene |
InChI |
InChI=1S/C12H6BrCl2FO/c13-12-10(14)5-9(6-11(12)15)17-8-3-1-7(16)2-4-8/h1-6H |
InChI-Schlüssel |
ANCHNPYOXPEQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


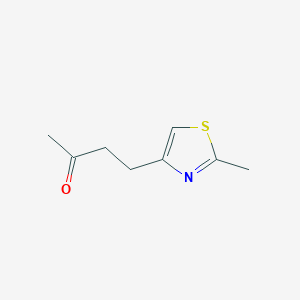

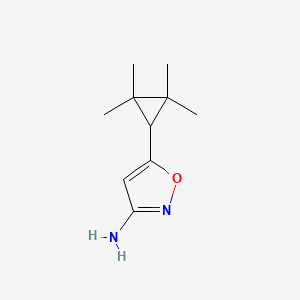

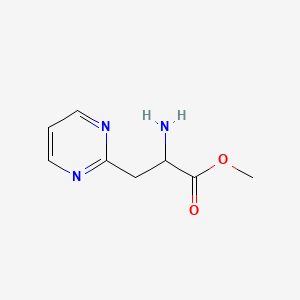

![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)

